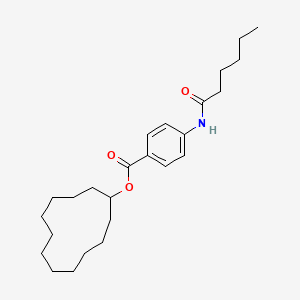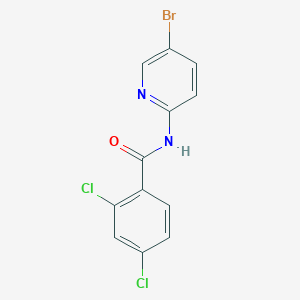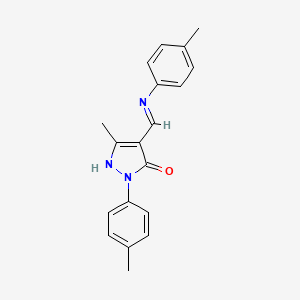![molecular formula C19H13N3O2S2 B11551726 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B11551726.png)
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety, a nitrothiophene group, and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE typically involves a multi-step process:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The final step involves the condensation of the benzothiazole derivative with the nitrothiophene derivative in the presence of a base, such as sodium hydroxide, to form the methanimine linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen or sulfonic acid groups on the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE depends on its application:
Antimicrobial Activity: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Fluorescent Probe: The benzothiazole moiety can interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness: (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE is unique due to its combination of a benzothiazole moiety and a nitrothiophene group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H13N3O2S2/c1-12-2-8-16-17(10-12)26-19(21-16)13-3-5-14(6-4-13)20-11-15-7-9-18(25-15)22(23)24/h2-11H,1H3 |
InChI Key |
ICZBSGVYJMJLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide](/img/structure/B11551650.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11551658.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11551662.png)

![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11551667.png)

![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
![N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11551687.png)

![2-(3-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11551691.png)
![Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11551695.png)
![2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11551698.png)
![(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11551705.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551711.png)
